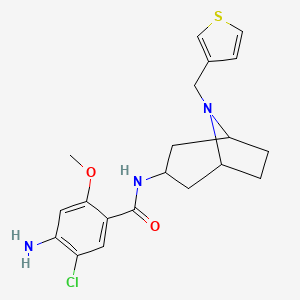
exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, including an amino group, a chloro substituent, a methoxy group, and a bicyclic azabicyclo octane moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzamide Core: This step involves the acylation of an appropriate amine with a benzoyl chloride derivative.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Azabicyclo Octane Moiety: This step may involve cyclization reactions to form the bicyclic structure.
Final Coupling: The final step involves coupling the benzamide core with the azabicyclo octane moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while substitution reactions may yield various substituted benzamides.
Scientific Research Applications
Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzamide: Lacks the azabicyclo octane moiety.
5-Chloro-2-methoxy-N-(8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the amino group.
4-Amino-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the chloro group.
Uniqueness
The uniqueness of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
76352-17-5 |
|---|---|
Molecular Formula |
C20H24ClN3O2S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[8-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C20H24ClN3O2S/c1-26-19-9-18(22)17(21)8-16(19)20(25)23-13-6-14-2-3-15(7-13)24(14)10-12-4-5-27-11-12/h4-5,8-9,11,13-15H,2-3,6-7,10,22H2,1H3,(H,23,25) |
InChI Key |
QPCGPIVPPXMXSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CSC=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



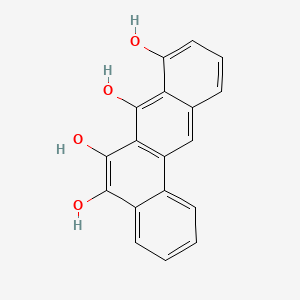
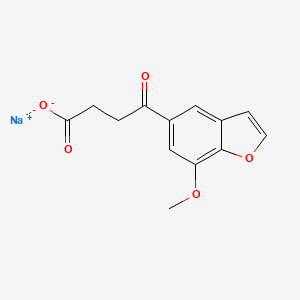
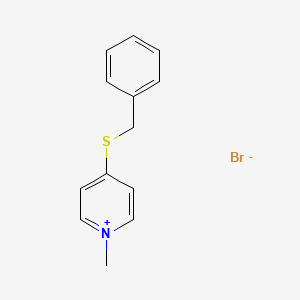


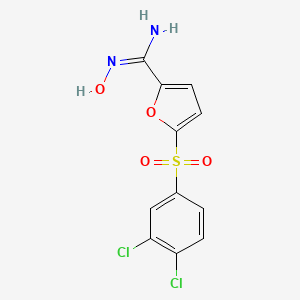


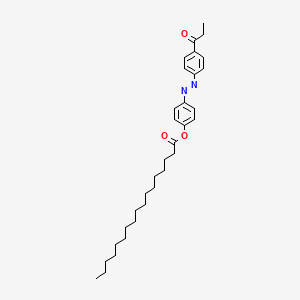
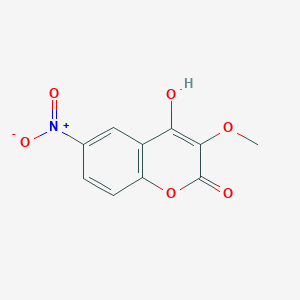
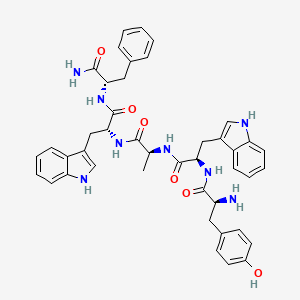
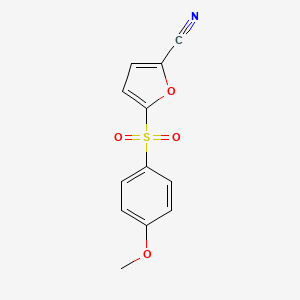
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
